molecular formula C20H26N4O3 B1436632 Ac-Gly-Lys-bNA CAS No. 194783-86-3

Ac-Gly-Lys-bNA

Cat. No. B1436632
CAS RN: 194783-86-3
M. Wt: 370.4 g/mol
InChI Key: UATMZFIYYCGFIP-SFHVURJKSA-N
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Description

Ac-Gly-Lys-bNA (Acyl-Glycyl-Lysine-b-N-acetylglucosamine) is a synthetic small molecule that has recently been studied for its potential use in laboratory experiments and in scientific research. Acyl-Glycyl-Lysine-b-N-acetylglucosamine is a peptide-based molecule that is composed of four amino acids: acetyl, glycine, lysine, and b-N-acetylglucosamine. It is an interesting molecule due to its potential to interact with various proteins and enzymes, and its ability to be used as a substrate for various enzymatic reactions.

Scientific Research Applications

Drug Delivery Vehicle

The amino acids Glu (Glutamic acid), Lys (Lysine), Gly (Glycine), and Ser (Serine) have been studied for their interaction with boron nitride nanotubes (BNNTs) under external electric fields. These studies are crucial for designing new drug delivery systems, as the adsorption energies and quantum molecular descriptors of these amino acid/BNNT complexes change with external electric fields. This suggests that BNNTs could act as potential drug delivery vehicles for these amino acids within biological systems, with the strength of adsorption and rate of drug release controllable by the external field (Farmanzadeh & Ghazanfary, 2014).

Peptide Synthesis and Biological Activity

Extensive research on the biological activity of the natural tripeptide Gly-His-Lys has led to the development of novel derivatives, expanding its applications in medicine and dermatology. Synthetic methods for Gly-His-Lys and its modifications encompass both classical solution methods and solid-phase peptide synthesis. The synthesis methods and structure modifications of Gly-His-Lys play a key role in scientific research, underlining its potential in developing new therapeutic agents (Kukowska & Dzierzbicka, 2014).

Protein Manipulation and Modification

Genetic code expansion (GCE) techniques enable the incorporation of non-canonical amino acids (ncAAs) into specific sites of a protein, advancing protein use in biological research and therapeutics. A particular focus has been on encoding esterified glutamic acid analogs into proteins, facilitating various types of site-specific protein modifications. This approach has led to novel modifications such as N-terminal pyroglutamation and the generation of novel epigenetic marks on histones, contributing significantly to the toolbox of GCE and providing new avenues for protein modification at specific residues (Yang et al., 2021).

Mechanism of Action

Target of Action

The primary target of Ac-Gly-Lys-bNA is histone deacetylases (HDACs), which are crucial enzymes for the transcriptional regulation of gene expression in eukaryotic cells . These enzymes play a significant role in the dynamic regulation of the acetylation level of nucleosomal histones, which is critical for gene expression .

Mode of Action

This compound interacts with its targets, the HDACs, by serving as a substrate for these enzymes . The interaction between this compound and HDACs leads to the deacetylation of the lysine residues, which is a key step in the regulation of gene expression .

Biochemical Pathways

The action of this compound primarily affects the HDAC pathway. HDACs are part of a larger set of proteolytic systems known as N-degron pathways, which target the N-terminal destabilizing residues of substrates for proteasomal degradation . The N-terminal glycine degron (Gly/N-degron) is recognized by ZYG11B and ZER1, the substrate receptors of the Cullin 2-RING E3 ubiquitin ligase (CRL2) .

Pharmacokinetics

The linker design of similar compounds has been shown to impact their pharmacokinetics and efficacy . The stability and payload release efficiency of these compounds can be modulated by the linker design, which in turn affects their bioavailability .

Result of Action

The result of the action of this compound is the deacetylation of lysine residues, which leads to changes in gene expression . This can have various molecular and cellular effects, depending on the specific genes that are affected.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the activity of HDACs and, consequently, the action of this compound . .

properties

IUPAC Name

(2S)-2-[(2-acetamidoacetyl)amino]-6-amino-N-naphthalen-2-ylhexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-14(25)22-13-19(26)24-18(8-4-5-11-21)20(27)23-17-10-9-15-6-2-3-7-16(15)12-17/h2-3,6-7,9-10,12,18H,4-5,8,11,13,21H2,1H3,(H,22,25)(H,23,27)(H,24,26)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATMZFIYYCGFIP-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)NC(CCCCN)C(=O)NC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)NC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

194783-86-3
Record name 194783-86-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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